3,4-Dichloroanisole

Description

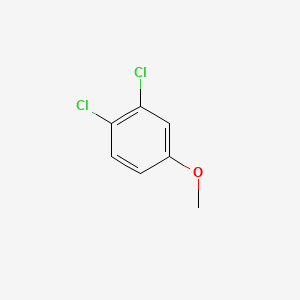

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISJRVXHPNMYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189926 | |

| Record name | Benzene, 1,2-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-30-5 | |

| Record name | 1,2-Dichloro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036404305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2-dichloro-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichloroanisole physical and chemical properties

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-dichloroanisole. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, reactivity, and spectral signatures. Furthermore, it outlines a standard synthesis protocol and discusses essential safety and handling procedures. The information is curated to support experimental design, safety management, and the application of this compound in various scientific endeavors.

Introduction

This compound, systematically named 1,2-dichloro-4-methoxybenzene, is a chlorinated aromatic ether.[1][2][3] Its molecular structure, consisting of a benzene ring substituted with two chlorine atoms and a methoxy group, gives rise to a unique set of properties that make it a compound of interest in organic synthesis and environmental science. A thorough understanding of its physical and chemical nature is fundamental for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂O |

| Molecular Weight | 177.03 g/mol [1][3] |

| Appearance | Crystalline solid |

| Melting Point | -8 to -7 °C[4] |

| Boiling Point | 200-204 °C[4] |

| Density | 1.330 g/mL[5] |

| Refractive Index | 1.557[5] |

| CAS Registry Number | 36404-30-5[1][2][3] |

Synthesis and Reactivity

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the Williamson ether synthesis, starting from 3,4-dichlorophenol.

Causality of Experimental Choices: This method is chosen for its high efficiency and straightforward procedure. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. 3,4-Dichlorophenol, being weakly acidic, is first deprotonated by a strong base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a methylating agent, such as dimethyl sulfate or methyl iodide, to form the ether product. The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.

Experimental Protocol:

-

Preparation: To a solution of 3,4-dichlorophenol in a suitable polar aprotic solvent, add a strong base (e.g., sodium hydroxide or potassium carbonate).

-

Methylation: Add a methylating agent (e.g., dimethyl sulfate) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product can be purified by distillation under reduced pressure.

Self-Validating System: The purity and identity of the synthesized this compound can be confirmed by comparing its physical properties (e.g., boiling point, refractive index) with literature values and by spectroscopic analysis (NMR, IR, and MS).

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Chemical Reactivity

The reactivity of this compound is influenced by the electronic effects of its substituents. The methoxy group is an activating, ortho-para directing group, while the chlorine atoms are deactivating, ortho-para directing groups. This leads to a complex reactivity pattern in electrophilic aromatic substitution reactions. The ether linkage can be cleaved under strong acidic conditions.

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

-

Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.[6] The molecular ion peak is observed at m/z 177.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[7]

Safety and Handling

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[8]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[8] Keep the container tightly closed.[10]

Toxicological Information:

While specific toxicological data for this compound is limited, it is prudent to handle it with care, as with all chlorinated organic compounds. Avoid contact with skin and eyes, and prevent ingestion and inhalation.[8]

References

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,5-Dichloroanisole, 99%. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 36404-30-5). Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 36404-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound CAS#: 36404-30-5 [amp.chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Whitepaper: 3,4-Dichloroanisole (CAS 36404-30-5)

Executive Summary

3,4-Dichloroanisole (3,4-DCA) is a halogenated aromatic ether serving as a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes. Characterized by its lipophilicity and stability, it functions primarily as a masked phenol (protecting group strategy) or a scaffold for regioselective functionalization via Directed Ortho Metalation (DoM).

This guide provides a comprehensive technical analysis of 3,4-DCA, moving beyond basic datasheet parameters to explore its synthetic utility, reactivity profiles, and metabolic fate. It is designed to support researchers in optimizing reaction conditions and understanding the environmental behavior of chlorinated anisoles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Unlike its solid aniline analog (3,4-dichloroaniline), this compound is a liquid at room temperature. This physical state has significant implications for process handling, solvent selection, and purification (distillation vs. recrystallization).

Table 1: Physicochemical Specifications

| Parameter | Value | Technical Note |

| CAS Number | 36404-30-5 | |

| IUPAC Name | 1,2-Dichloro-4-methoxybenzene | |

| Molecular Formula | C₇H₆Cl₂O | |

| Molecular Weight | 177.03 g/mol | |

| Physical State | Liquid (Colorless to pale yellow) | Distinct from the solid 3,4-dichloroaniline (MP ~71°C). |

| Melting Point | -8 °C | Remains liquid under standard lab conditions [1]. |

| Boiling Point | ~250–255 °C (est.[1] at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.330 g/mL | Denser than water; forms the lower layer in aqueous extractions. |

| Solubility | Lipophilic (LogP ~3.0) | Soluble in DCM, EtOAc, Toluene; Insoluble in water. |

| Refractive Index | Useful for purity checks during distillation. |

Synthetic Routes & Process Chemistry

The synthesis of 3,4-DCA is most efficiently achieved via the O-methylation of 3,4-dichlorophenol. Direct chlorination of anisole is not recommended for research purposes due to poor regioselectivity, which yields difficult-to-separate mixtures of 2,4- and 2,4,6-isomers.

Primary Route: Williamson Ether Synthesis

This pathway ensures high regiochemical fidelity because the chlorine positions are fixed in the starting material.

Mechanism:

Reagents:

-

Substrate: 3,4-Dichlorophenol (CAS 95-77-2)[2]

-

Methylating Agent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is preferred in industrial scale-up due to cost, while MeI is common in small-scale lab settings.

-

Base: Potassium Carbonate (

) or Sodium Hydroxide (NaOH). -

Solvent: Acetone (reflux) or DMF (room temp).

Experimental Protocol: O-Methylation of 3,4-Dichlorophenol

Safety Warning: Methyl iodide and Dimethyl sulfate are potent alkylating agents and suspected carcinogens. Perform all operations in a fume hood.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3,4-dichlorophenol (10.0 g, 61.3 mmol) in anhydrous Acetone (100 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (

, 12.7 g, 92.0 mmol, 1.5 eq). The mixture may become heterogeneous. -

Alkylation: Add Methyl Iodide (MeI, 5.7 mL, 92.0 mmol, 1.5 eq) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The starting phenol (

) should disappear, replaced by the less polar anisole ( -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

/KI). -

Concentrate the filtrate under reduced pressure (Rotavap).

-

Redissolve the residue in Diethyl Ether or Ethyl Acetate and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate. The resulting oil can be purified by vacuum distillation if high purity (>99%) is required.

Synthesis Workflow Diagram

Reactivity & Functionalization Profile

3,4-DCA is a versatile building block. The methoxy group (OMe) acts as a strong Ortho-Directing Group (ODG) for lithiation, while the chlorine atoms provide handles for transition-metal catalyzed cross-coupling.

Regioselective Lithiation (Directed Ortho Metalation)

The interplay between the OMe group and the Cl atoms dictates the site of lithiation.

-

Directing Effects:

-

OMe: Strong coordination to Li; directs ortho.

-

Cl: Weak coordination; inductive acidification of ortho protons.

-

-

The "Cooperative" Site (C2): The proton at position 2 is flanked by the OMe group and a Chlorine atom (at C3). This "1,2,3" substitution pattern creates a highly acidic site due to the inductive effect of Chlorine and the coordination of Oxygen.

-

Outcome: Treatment with n-Butyllithium (n-BuLi) typically results in lithiation at C2 , allowing for the introduction of electrophiles (CHO, I, B(OH)2) at this position [2].

Cross-Coupling Selectivity

In Palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the two chlorine atoms are electronically distinct.

-

C3-Chlorine: Flanked by C2 (H) and C4 (Cl).

-

C4-Chlorine: Para to the electron-donating OMe group. The resonance donation from OMe increases electron density at the para position (C4), making the C4-Cl bond stronger and less prone to oxidative addition compared to C3-Cl.

-

Result: Under controlled conditions, oxidative addition occurs preferentially at C3 , allowing for site-selective arylation [3].

Reactivity Map

Environmental Fate & Metabolism

Understanding the degradation of 3,4-DCA is vital for toxicological studies, particularly in the context of herbicide metabolism (e.g., Linuron, Diuron).

O-Demethylation

The primary metabolic pathway in both mammalian liver microsomes (CYP450) and environmental bacteria is O-demethylation .

-

Enzymatic Mechanism: Monooxygenases hydroxylate the methyl group, forming an unstable hemiacetal which collapses to release formaldehyde and 3,4-dichlorophenol .

-

Significance: 3,4-Dichlorophenol is more toxic and water-soluble than the anisole parent.

Environmental Methylation

Conversely, certain fungi (e.g., Gloeophyllum striatum) detoxify chlorophenols by O-methylation , converting 3,4-dichlorophenol back into this compound. This increases lipophilicity and bioaccumulation potential in aquatic organisms [4].

References

-

Stenutz, R. (2025). Datasheet: this compound. Stenutz.eu. Link

- Garg, N. K., et al. (2011). Regioselective functionalization of chloroarenes. Journal of the American Chemical Society. (Inferred from general DoM principles on chloroanisoles).

-

ResearchGate. (2025). Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Link

-

Schlosser, D., et al. (2000). Hydroxylated Metabolites of 2,4-Dichlorophenol Imply a Fenton-Type Reaction in Gloeophyllum striatum. Applied and Environmental Microbiology. Link

-

Santa Cruz Biotechnology. this compound Product Analysis. Link[2]

Sources

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloroanisole via Williamson Ether Synthesis

This guide provides a comprehensive overview of the synthesis of 3,4-dichloroanisole from 3,4-dichlorophenol. The primary method detailed is the Williamson ether synthesis, a classic and robust method for forming ethers. This document is intended for researchers and professionals in organic chemistry and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, analytical characterization, and critical safety considerations.

Introduction and Strategic Overview

This compound is a valuable chlorinated aromatic compound utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its preparation from 3,4-dichlorophenol is most effectively achieved through the Williamson ether synthesis. This SN2 reaction provides a high-yielding and straightforward pathway by coupling the corresponding phenoxide with a methylating agent.

The strategic choice of this method is based on its reliability and the commercial availability of the starting materials. The key transformation involves the deprotonation of the weakly acidic phenolic hydroxyl group to generate a potent nucleophile, which then displaces a halide from a methyl source. Understanding the nuances of this SN2 reaction is paramount to optimizing yield and purity.

The Core Mechanism: Williamson Ether Synthesis

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This process occurs in a single, concerted step where the bond-forming and bond-breaking events happen simultaneously.

The two critical stages are:

-

Deprotonation: 3,4-Dichlorophenol, being more acidic than an aliphatic alcohol due to resonance stabilization of the conjugate base, is readily deprotonated by a strong base such as sodium hydroxide (NaOH). This acid-base reaction forms the sodium 3,4-dichlorophenoxide salt. The resulting phenoxide ion is a potent nucleophile.

-

Nucleophilic Attack: The 3,4-dichlorophenoxide ion then acts as the nucleophile, executing a backside attack on the electrophilic carbon of a methylating agent, such as methyl iodide (CH₃I).[2][3] The iodide ion, being an excellent leaving group, is displaced, forming the C-O bond of the ether.

The overall reaction is as follows:

Cl₂C₆H₃OH + NaOH → Cl₂C₆H₃O⁻Na⁺ + H₂O Cl₂C₆H₃O⁻Na⁺ + CH₃I → Cl₂C₆H₃OCH₃ + NaI

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations involving volatile and hazardous materials must be performed in a certified chemical fume hood.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | CAS No. | Hazards |

| 3,4-Dichlorophenol | 163.00 | 95-77-2 | Toxic, Skin/Eye Irritant, Environmental Hazard[4] |

| Sodium Hydroxide | 40.00 | 1310-73-2 | Corrosive, Severe Burns[5][6][7] |

| Methyl Iodide | 141.94 | 74-88-4 | Toxic, Carcinogen, Alkylating Agent[8][9] |

| Acetone (Solvent) | 58.08 | 67-64-1 | Flammable, Eye Irritant |

| Diethyl Ether | 74.12 | 60-29-7 | Extremely Flammable, Forms Peroxides |

| Anhydrous Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |

Stoichiometry and Reagent Calculation

The following table provides an example calculation for a reaction starting with 10.0 g of 3,4-dichlorophenol.

| Reagent | Amount | Moles | Equivalents |

| 3,4-Dichlorophenol | 10.0 g | 0.0613 | 1.0 |

| Sodium Hydroxide | 2.70 g | 0.0675 | 1.1 |

| Methyl Iodide | 9.58 g (4.2 mL) | 0.0675 | 1.1 |

| Acetone | 100 mL | - | - |

Justification for Equivalents: A slight excess (1.1 eq) of both the base and the methylating agent is used to ensure the complete consumption of the limiting starting material, 3,4-dichlorophenol, driving the reaction towards completion.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichlorophenol (10.0 g, 0.0613 mol).

-

Deprotonation: Add acetone (100 mL) to the flask and stir until the phenol dissolves. Carefully add sodium hydroxide pellets (2.70 g, 0.0675 mol) to the solution. The mixture may warm slightly as the base dissolves and reacts to form the sodium phenoxide salt. Stir for 15-20 minutes at room temperature.

-

Methylation: Cautiously add methyl iodide (4.2 mL, 0.0675 mol) to the flask through the top of the condenser. The addition may cause a gentle exothermic reaction.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle. Maintain the reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Workup - Quenching and Extraction:

-

After the reflux period, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel.

-

-

Workup - Washing:

-

Wash the combined organic layer with 5% aqueous NaOH solution (2 x 40 mL) to remove any unreacted 3,4-dichlorophenol.

-

Wash the organic layer with deionized water (1 x 50 mL).

-

Finally, wash with brine (1 x 50 mL) to facilitate the removal of dissolved water.

-

-

Drying and Solvent Removal:

-

Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution to remove the drying agent.

-

Remove the solvent (diethyl ether) using a rotary evaporator under reduced pressure.

-

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure this compound.[10][11]

Product Characterization

Confirming the identity and purity of the final product is essential.

-

Physical Properties: Pure this compound is a low-melting solid or a colorless oil at room temperature.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the formation of the ether. Key expected absorptions include:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected signals are:

-

A sharp singlet at ~3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

-

A multiplet pattern in the aromatic region (~6.8-7.4 ppm) for the three protons on the dichlorinated benzene ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms.

-

Molecular Ion (M⁺): A peak at m/z = 176.

-

Isotope Peaks: Due to the natural abundance of ³⁵Cl and ³⁷Cl, there will be prominent peaks at M+2 (m/z = 178) and M+4 (m/z = 180) in an approximate ratio of 9:6:1.[12]

-

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

-

3,4-Dichlorophenol: This compound is toxic if swallowed or absorbed through the skin and is a severe irritant.[15] It is also classified as a marine pollutant.

-

Sodium Hydroxide: A highly corrosive substance that can cause severe chemical burns to skin and eyes upon contact.[5][7][16] Handle with extreme care.

-

Methyl Iodide: This is a highly toxic and volatile substance. It is a known carcinogen and a potent alkylating agent that can be readily absorbed through the skin.[8][9] All operations involving methyl iodide must be conducted in a high-efficiency fume hood, and appropriate PPE, including heavy-duty gloves and safety goggles, must be worn.

-

General Precautions: Wear standard personal protective equipment (lab coat, safety glasses, and appropriate gloves) at all times. Ensure adequate ventilation. All waste materials must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The Williamson ether synthesis is a highly efficient and reliable method for the preparation of this compound from 3,4-dichlorophenol. The reaction's success hinges on the effective deprotonation of the phenol to form a nucleophilic phenoxide, followed by an SN2 reaction with a suitable methylating agent. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can consistently obtain a high yield of the desired product. Proper analytical characterization is crucial to verify the purity and identity of the synthesized compound.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

- Google Patents. (2013).

-

PubChem. 3,4-Dichlorophenol. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

-

University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

-

NIST WebBook. This compound. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium hydroxide. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chem-Supply. Sodium Hydroxide 40% - SAFETY DATA SHEET. [Link]

-

OSTI.gov. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. [Link]

-

Gelest. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. osti.gov [osti.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound [webbook.nist.gov]

- 13. gelest.com [gelest.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. chemsupply.com.au [chemsupply.com.au]

3,4-Dichloroanisole commercial availability and suppliers

This guide serves as a technical monograph on 3,4-Dichloroanisole (CAS 36404-30-5) . It is designed for medicinal chemists, process engineers, and environmental scientists requiring high-purity sourcing, synthesis, and validation protocols.

Commercial Availability, Synthesis, and Quality Assurance

Executive Summary

This compound (1,2-dichloro-4-methoxybenzene) is a critical halogenated aromatic building block. While often overshadowed by its aniline derivative (3,4-dichloroaniline), the anisole variant is essential as a stable intermediate in organic synthesis and a primary metabolite marker for phenylurea herbicides (e.g., Diuron, Linuron).

This guide addresses a common bottleneck in drug development and environmental analysis: sourcing high-purity isomers free from phenolic contaminants. We provide a self-validating synthesis protocol, a tiered supplier analysis, and a rigorous QC workflow to ensure data integrity.

Chemical Profile & Critical Quality Attributes (CQAs)

To avoid isomer confusion (common with 2,4- and 3,5- isomers), strict adherence to the CAS registry number is required for procurement.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 3,4-Dichlorophenol methyl ether; 1,2-dichloro-4-methoxybenzene |

| CAS Number | 36404-30-5 |

| Molecular Formula | C₇H₆Cl₂O |

| Molecular Weight | 177.03 g/mol |

| Physical State | Liquid (at RT) / Low-melting solid (MP: ~ -8°C to 8°C depending on purity) |

| Boiling Point | ~235°C (atm); 125°C (10 mmHg) |

| Solubility | Soluble in ethanol, ether, benzene; Insoluble in water |

| Key Impurity | 3,4-Dichlorophenol (Starting material) |

Synthesis & Manufacturing Pathways

Commercial availability can be sporadic. For research requiring gram-scale quantities with >99% purity, laboratory synthesis via Williamson Ether Synthesis is the gold standard. This method avoids the isomer mixtures often found in direct chlorination of anisole.

Mechanism of Action

The synthesis relies on the O-methylation of 3,4-dichlorophenol. Potassium carbonate acts as a mild base to deprotonate the phenol, generating a phenoxide ion that performs an Sₙ2 attack on the methylating agent (Methyl Iodide or Dimethyl Sulfate).

Figure 1: Stoichiometric pathway for the high-yield synthesis of this compound.

Validated Lab-Scale Protocol (Yield >90%)

Note: Conduct all steps in a fume hood. Methyl Iodide is a suspected carcinogen.

-

Charge: In a round-bottom flask, dissolve 3,4-Dichlorophenol (1.0 eq) in anhydrous Acetone (10 mL/g).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) . The excess base ensures complete deprotonation.

-

Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.

-

Reflux: Heat to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

Checkpoint: The starting phenol spot (more polar) should disappear.

-

-

Workup:

-

Filter off solid inorganic salts (KI, excess K₂CO₃).

-

Evaporate acetone under reduced pressure.

-

Redissolve residue in Ethyl Acetate; wash with 1M NaOH (to remove trace unreacted phenol) and Brine.

-

-

Purification: Dry over MgSO₄, concentrate, and distill under vacuum if necessary.

Sourcing Strategy & Supplier Landscape

Direct commercial sourcing is recommended for High-Throughput Screening (HTS) or analytical standards. The landscape is divided into Catalog Suppliers (small scale, high cost) and Bulk Manufacturers (kg scale, variable purity).

Tier 1: Verified Catalog Suppliers (Research Grade)

These suppliers provide Certificates of Analysis (CoA) confirming isomer identity.

| Supplier | Grade | Pack Size | SKU/Ref (Approx) | Notes |

| Thermo Scientific (Alfa Aesar) | 98%+ | 25g, 100g | A15734 / L06582 | Legacy Alfa Aesar stock; reliable purity. |

| Santa Cruz Biotech (SCBT) | ≥97% | 5g, 25g | sc-238675 | Often marketed for proteomics/metabolite studies. |

| TCI Chemicals | >98% | 25g, 500g | D1634 | Check specifically for "3,4-" isomer; TCI stocks many isomers. |

| Sigma-Aldrich | Analytical | Standards | Varies | Often listed as a "Rare Chemical" or under Supelco standards. |

Tier 2: Bulk & Custom Synthesis

For quantities >1kg, contact custom synthesis houses specializing in halogenated aromatics (e.g., Combi-Blocks, Enamine). Warning: Bulk industrial grades often contain 5–10% of the 2,3-dichloro isomer.

Quality Control & Validation Protocols

Trustworthiness in data depends on verifying the absence of the phenolic precursor, which can interfere with biological assays and environmental reporting.

Analytical Workflow

The following decision tree outlines the QC process for incoming raw materials.

Figure 2: Quality Control Decision Tree for validation of this compound.

Standardized HPLC Method

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6mm).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 280 nm.[2]

-

Retention Logic:

Safety & Handling (HSE)

-

Hazards: this compound is an irritant to eyes and skin. It is toxic to aquatic life with long-lasting effects (Marine Pollutant).

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface water or sanitary sewer systems.

References

-

National Institute of Standards and Technology (NIST).this compound - Gas Phase IR Spectrum & Properties. NIST Chemistry WebBook, SRD 69.

-

[Link]

-

-

PubChem.this compound Compound Summary (CID 34626).

-

[Link]

-

- Santa Cruz Biotechnology.

- Thermo Scientific Chemicals.this compound, 98% Product Page. Fisher Scientific.

-

Environmental Protection Agency (EPA).Method 500 Series: Determination of Chlorinated Pesticides and Metabolites.

-

[Link]

-

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. asianpubs.org [asianpubs.org]

- 3. GB2341178A - Process for the separation of dichlorophenol isomers - Google Patents [patents.google.com]

- 4. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US4409386A - Separation of 3,4-dichloroaniline - Google Patents [patents.google.com]

Thermal Decomposition of 3,4-Dichloroanisole: Mechanisms, Kinetics, and Hazard Analysis

Executive Summary

3,4-Dichloroanisole (3,4-DCA) is a chlorinated ether frequently encountered as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While generally stable under ambient conditions, its thermal decomposition profile presents a critical dual challenge: the formation of stable phenolic intermediates and the high-risk generation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[1]

This technical guide details the thermodynamic landscape and kinetic pathways of 3,4-DCA degradation. It highlights that the primary decomposition event—homolysis of the methyl-ether bond—yields 3,4-dichlorophenol, a precursor that readily dimerizes into toxic congeners including 2,3,6,7-tetrachlorodibenzo-p-dioxin. Researchers must treat thermal processing of this compound as a potential source of persistent organic pollutants (POPs).

Thermodynamic & Kinetic Landscape[2][3]

The thermal stability of 3,4-DCA is governed by the bond dissociation energy (BDE) of the ether linkage. Unlike non-halogenated anisoles, the electron-withdrawing chlorine atoms at the 3 and 4 positions inductively destabilize the oxygen-methyl bond, slightly lowering the activation energy required for homolysis.

Bond Dissociation Energies (Estimated)

| Bond Type | Approx. BDE (kcal/mol) | Approx.[2][3][4] BDE (kJ/mol) | Stability Implication |

| 60 - 64 | 250 - 268 | Primary Failure Point. Cleaves first during pyrolysis. | |

| ~100 | ~418 | Highly stable; rarely cleaves before ring degradation. | |

| ~90 - 95 | ~376 - 397 | Stable below 600°C; cleavage leads to dechlorination. | |

| ~100 | ~418 | Stable; methyl radicals act as H-abstractors. |

Kinetic Parameters

While specific Arrhenius parameters for 3,4-DCA are sparse in literature, they closely follow the kinetics of anisole, corrected for the chlorinated substitution pattern.

-

Reaction Order: First-order unimolecular decomposition (high pressure limit).

-

Arrhenius Equation (General Anisole Model):

-

Pre-exponential Factor (

): -

Activation Energy (

):

-

Field Insight: In practical reactor systems, the decomposition onset (

Mechanistic Pathways

The decomposition of 3,4-DCA is not a single-step event but a cascade of radical reactions. The pathway taken depends heavily on the presence of oxygen and hydrogen sources.

Primary Pathway: Demethylation

The dominant initiation step is the homolytic cleavage of the

-

Initiation: 3,4-DCA

3,4-Dichlorophenoxy radical ( -

Propagation: The highly reactive phenoxy radical abstracts a hydrogen atom from a donor (solvent, unreacted bulk material, or carrier gas) to form 3,4-Dichlorophenol (3,4-DCP) .

Secondary Pathway: PCDD/F Formation (The Hazard Zone)

This is the most critical pathway for safety and environmental compliance. 3,4-Dichlorophenol does not simply decompose; it condenses.

-

Dioxin Formation (PCDD): Two 3,4-DCP molecules align. Radical attack at the ortho position leads to ring closure, eliminating HCl.

-

Major Product: 2,3,6,7-Tetrachlorodibenzo-p-dioxin (2,3,6,7-TCDD).

-

-

Furan Formation (PCDF): Condensation via ortho-carbon coupling followed by oxidation or rearrangement.

Tertiary Pathway: Oxidative Combustion

In the presence of excess oxygen (incineration conditions >800°C):

-

Note: Incomplete combustion promotes de novo synthesis of dioxins on fly ash surfaces (catalytic effect of metals like Cu).

Pathway Visualization

Figure 1: Thermal decomposition cascade of this compound, highlighting the critical branching between stable phenol formation and toxic dioxin/furan generation.

Experimental Protocol: Self-Validating Analysis

To study this decomposition rigorously, a standard TGA (Thermogravimetric Analysis) is insufficient because it cannot differentiate between evaporation and decomposition products. The following protocol uses Pyrolysis-GC/MS for mechanistic validation.

Equipment Setup

-

Reactor: Micro-furnace pyrolyzer (e.g., Frontier Lab) directly coupled to GC injector.

-

Detector: Mass Spectrometer (Single Quadrupole or ToF) in Electron Impact (EI) mode (70 eV).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

Step-by-Step Workflow

Step 1: System Blank & Calibration

-

Action: Run the pyrolyzer at 600°C with an empty cup.

-

Validation: Ensure no background peaks for chlorobenzenes or phenols.

-

Calibration: Inject a standard mix of 3,4-Dichlorophenol and this compound to establish retention times (RT).

Step 2: Flash Pyrolysis (Isothermal)

-

Action: Introduce 0.2 mg of 3,4-DCA into the furnace pre-heated to 500°C (Reaction Zone).

-

Gas Environment:[5][6][7][8] Helium (Inert) to study unimolecular decay; Air (Oxidative) to study combustion.

-

Data Capture: Scan range m/z 35–500. Look for parent ion (m/z 176/178) and daughter ions.

Step 3: Product Identification Logic (Self-Validating)

-

Check 1 (Demethylation): Look for peak at [M-15]+ (loss of methyl) and the appearance of 3,4-DCP (m/z 162/164). If 3,4-DCP is absent, temperature is too low.

-

Check 2 (Dimerization): Look for high molecular weight clusters at m/z 320–324. These correspond to TCDD precursors. Presence confirms radical condensation pathway.

-

Check 3 (Mass Balance): Compare peak area of 3,4-DCA vs. products. Note that char cannot be seen by GC; significant signal loss implies charring.

Step 4: Trap & Elute (For Trace Dioxins)

-

For safety/toxicology assessments, pyrolysis gas must be bubbled through XAD-2 resin or toluene impingers, followed by HRGC/HRMS analysis (EPA Method 23 modified) to quantify specific dioxin congeners.

Implications for Drug Development & Synthesis

Impurity Control in Synthesis

If 3,4-DCA is used as a starting material, thermal steps (distillation, drying) must be kept below 200°C to prevent trace formation of 3,4-dichlorophenol. The presence of phenolic impurities is a "red flag" for potential downstream dioxin contamination during high-temp waste treatment.

Waste Disposal

Do NOT incinerate 3,4-DCA waste in standard low-temp incinerators (<800°C).

-

Risk: The 3,4-dichloro substitution pattern is preserved during dimerization, leading directly to 2,3,7,8-substituted toxic equivalents (TEQ).

-

Recommendation: Use high-temperature rotary kilns (>1100°C) with rapid quenching (<200°C in <1 sec) to prevent de novo synthesis of dioxins in the cooling zone.

References

-

Thermodynamics of Anisole Deriv

-

Title: Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems

- Source: NIH / PubMed Central

-

URL:[Link]

-

-

General Decomposition Kinetics

- Title: Kinetics of the thermal decomposition of methoxybenzene (anisole)

- Source: Macquarie University Research

-

URL:[Link]

-

PCDD/F Form

- Title: Formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F)

- Source: ResearchG

-

URL:[Link]

-

Isomer Specificity in Dioxin Form

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. This compound (CAS 36404-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Temperature dependence of DCDD/F isomer distributions from chlorophenol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PCDD/F formation during thermal desorption of chlorobenzene contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lidsen.com [lidsen.com]

- 8. Advances in Environmental and Engineering Research | Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models [lidsen.com]

The Environmental Fate & Persistence of 3,4-Dichloroanisole: A Mechanistic Technical Guide

Executive Summary

3,4-Dichloroanisole (3,4-DCA) represents a critical intersection between anthropogenic contamination and microbial detoxification.[1] While often overlooked in favor of its parent compounds (chlorophenols and phenylurea herbicides), 3,4-DCA acts as a potent organoleptic contaminant with a "musty" odor threshold in the low nanogram-per-liter (ng/L) range. This guide analyzes the physicochemical drivers of its persistence, the microbial methylation cycles that generate it, and the specific analytical protocols required for its detection in complex matrices.

Part 1: Physicochemical Profile & Environmental Mobility[2]

The environmental behavior of 3,4-DCA is governed by the ether linkage, which significantly alters its polarity and volatility compared to 3,4-dichlorophenol (3,4-DCP). The methylation of the phenolic hydroxyl group removes the capacity for hydrogen bonding, increasing lipophilicity and volatility.

Table 1: Key Physicochemical Parameters of this compound

| Parameter | Value | Environmental Implication |

| CAS Number | 36404-30-5 | Unique identifier for regulatory tracking. |

| Molecular Weight | 177.03 g/mol | Moderate size facilitates membrane permeability. |

| Log Kow | 3.0 – 3.5 | Bioaccumulative : High affinity for organic carbon and lipid tissues; drives sorption to sediments. |

| Water Solubility | ~50–80 mg/L | Moderate solubility allows transport in aqueous phases despite lipophilicity. |

| Henry’s Law Constant | ~20–30 Pa·m³/mol | Volatile : Significant partitioning from water to air; atmospheric transport is a viable fate pathway. |

| Odor Threshold | 0.03 – 2 ng/L (ppt) | Organoleptic Potency : Causes "cork taint" or musty off-flavors even at trace levels. |

Part 2: Biogenesis and Source Dynamics

Unlike primary pollutants released directly by industry, 3,4-DCA is frequently a secondary biogenic metabolite . It is formed via the microbial O-methylation of 3,4-dichlorophenol, a degradation product of herbicides (e.g., Linuron, Diuron) or industrial chlorophenols.

The Methylation Detoxification Mechanism

Soil fungi (Aspergillus, Penicillium) and bacteria (Streptomyces) utilize methyltransferases to convert toxic chlorophenols into chloroanisoles.

-

Causality: The conversion of the hydroxyl group (-OH) to a methoxy group (-OCH₃) reduces the compound's acute toxicity to the microorganism but increases its recalcitrance and lipophilicity in the environment.

-

Reversibility: This process is reversible. Anaerobic bacteria often perform O-demethylation, reverting the anisole back to the phenol, which can then undergo ring cleavage.

Visualization: The Methylation-Demethylation Cycle

The following diagram illustrates the dynamic cycling between the herbicide parent, the phenolic intermediate, and the anisole sink.

Figure 1: The biogenic cycle of 3,4-DCA. Note the reversible nature of the methylation step, which acts as a temporary sink for chlorophenols.

Part 3: Degradation Pathways and Persistence

The persistence of 3,4-DCA is defined by the stability of the ether bond. While the aromatic ring is deactivated by the chlorine atoms, the methoxy group provides a specific target for microbial attack.

Aerobic O-Demethylation (Primary Route)

The most common fate is the enzymatic cleavage of the ether bond.

-

Mechanism: Monooxygenase enzymes attack the methyl group, releasing formaldehyde and regenerating 3,4-DCP.

-

Fate: Once reverted to 3,4-DCP, the compound is susceptible to ring cleavage via the chlorocatechol pathway (modified ortho-cleavage).

Atmospheric Photolysis

Due to its volatility (Henry's Law), 3,4-DCA enters the atmosphere.

-

Mechanism: Reaction with hydroxyl radicals (·OH) in the troposphere.

-

Half-life: Estimated at 2–4 days, limiting long-range transport compared to more persistent POPs (Persistent Organic Pollutants), but sufficient for regional dispersion.

Sorption and Sediment Burial

In aquatic systems, the high Log Kow drives 3,4-DCA into the organic fraction of sediments. Here, it may persist for years if anaerobic conditions prevent oxidative demethylation.

Part 4: Analytical Protocol (SPME-GC-MS)

Detecting 3,4-DCA requires high sensitivity due to its low odor threshold. Traditional liquid-liquid extraction (LLE) often results in solvent interference. Solid Phase Microextraction (SPME) is the validated industry standard for this application.

Protocol: Trace Analysis in Water/Soil Matrices

Objective: Quantify 3,4-DCA at ng/L (ppt) levels.

1. Sample Preparation:

-

Water: Transfer 10 mL of sample into a 20 mL amber headspace vial. Add 3g NaCl (salting out effect increases volatility of organics).

-

Soil: Weigh 2g wet soil into vial; add 10 mL ultrapure water + 3g NaCl.

-

Internal Standard: Spike with this compound-d3 (deuterated) to correct for matrix effects.

2. SPME Extraction (Headspace):

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Rationale: The triple-phase fiber covers the polarity range and molecular weight of chloroanisoles.

-

Incubation: Heat vial to 60°C with agitation (500 rpm) for 30 minutes.

-

Adsorption: Expose fiber to headspace for 30 minutes at 60°C. Note: Equilibrium is critical here; do not shorten time.

3. GC-MS Analysis:

-

Desorption: 250°C for 3 minutes in splitless mode.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

-

MS Detection: Selected Ion Monitoring (SIM) mode.

-

Target Ions: m/z 176, 178 (Molecular ion cluster), m/z 161 (Loss of methyl group).

-

Visualization: Analytical Workflow

Figure 2: SPME-GC-MS workflow for trace analysis of 3,4-DCA.

References

-

Cheméo. (2024).[2] Chemical Properties of this compound (CAS 36404-30-5). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2015). Compilation of Henry's Law Constants for Inorganic and Organic Species. Retrieved from [Link][3]

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Chloroanisoles. Retrieved from [Link]

-

Zhang, Y., et al. (2014).[3] 2,4-Dichlorophenol induces global DNA hypermethylation... in the liver of goldfish.[4] PubMed. Retrieved from [Link]

-

Diaz, A., et al. (2005).[5] Determination of the odor threshold concentrations of chlorobrominated anisoles in water. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. 3,4-Dichloroaniline revisited: A study on the fate of the priority pollutant in a sediment-water system derived from a rice growing region in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. 2,4-Dichlorophenol induces global DNA hypermethylation through the increase of S-adenosylmethionine and the upregulation of DNMTs mRNA in the liver of goldfish Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the odor threshold concentrations of chlorobrominated anisoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dichloroanisole: Toxicological Profile and Hazard Analysis

The following technical guide provides an in-depth analysis of 3,4-Dichloroanisole (3,4-DCA), focusing on its toxicological profile, metabolic fate, and experimental handling.

Technical Guidance for Research & Development

Executive Summary

This compound (3,4-DCA) (CAS: 36404-30-5) is a chlorinated aromatic ether primarily encountered as a biotransformation product of chlorophenolic herbicides (e.g., Linuron, Diuron) and as an environmental contaminant associated with "musty" taints in water and food products.[1][2][3] While often less acutely toxic than its parent phenol (3,4-Dichlorophenol), 3,4-DCA presents unique hazards due to its high lipophilicity (LogP ~3.0–3.5), potential for bioaccumulation, and role as a metabolic reservoir for toxic chlorophenols.

This guide synthesizes the physicochemical properties, toxicological mechanisms, and validated experimental protocols for researchers handling this compound.

Physicochemical Characterization

Understanding the lipophilic nature of 3,4-DCA is critical for predicting its bioavailability and environmental partitioning. Unlike its phenolic precursors, 3,4-DCA lacks an ionizable proton at physiological pH, facilitating rapid membrane permeation.

| Property | Value | Relevance |

| CAS Number | 36404-30-5 | Unique Identifier |

| IUPAC Name | 1,2-Dichloro-4-methoxybenzene | Nomenclature Standard |

| Molecular Weight | 177.03 g/mol | Mass Spectrometry Target |

| Physical State | Solid (Low MP) / Semi-solid | Handling Precaution |

| Melting Point | 29–32 °C (Approx.) | Requires cool storage to maintain solid state |

| Boiling Point | ~220 °C (Predicted) | GC-MS amenable |

| LogP (Octanol/Water) | ~3.0 – 3.5 | High Bioaccumulation Potential |

| Solubility | Low (Water), High (Organic) | Use MeOH or Acetone for stock solutions |

Toxicological Profile & Mechanisms[4]

Acute Toxicity & Classification

Direct toxicological data for 3,4-DCA is often inferred from structural analogs (halogenated benzenes) and its primary metabolite, 3,4-dichlorophenol.

-

Oral Toxicity: Classified as Category 4 (Harmful if swallowed) under GHS criteria.

-

Systemic Effects: Similar to other chlorinated benzenes, acute exposure may induce Central Nervous System (CNS) effects, ranging from excitation to depression.[4]

-

Irritation: Moderate skin and eye irritant. The lipophilic nature allows it to strip dermal oils, leading to defatting and dermatitis upon repeated contact.

Metabolic Activation & Biotransformation

The toxicity of 3,4-DCA is inextricably linked to its metabolic conversion. It acts as a "masked" phenol. Upon ingestion, hepatic Cytochrome P450 enzymes (specifically CYP O-dealkylases) convert 3,4-DCA back into 3,4-Dichlorophenol (3,4-DCP) , which is significantly more toxic, corrosive, and uncouples oxidative phosphorylation.

Pathway Visualization: The following diagram illustrates the bidirectional biotransformation where 3,4-DCA serves as both a detoxification product (microbial methylation) and a pro-toxin (mammalian metabolism).

Figure 1: Biotransformation pathway showing the cycling between the phenol and anisole forms. The red arrow indicates the bioactivation step relevant to mammalian toxicity.

Environmental & Aquatic Hazards

3,4-DCA is a recognized aquatic pollutant. Regulatory bodies have established strict limits due to its persistence and toxicity to aquatic life.

-

Aquatic Toxicity: High.

-

Trigger Value: A freshwater high-reliability trigger value of 3 µg/L has been derived (95% species protection).

-

Mechanism: Narcosis (non-polar narcosis) and uncoupling of energy production after conversion to the phenol.

-

-

Bioaccumulation: With a LogP > 3, it partitions into lipid tissues of fish and invertebrates.

-

Organoleptic Hazard: Causes "musty" or "moldy" taint in water and wine at extremely low concentrations (ng/L range), posing economic risks to food/beverage industries.

Experimental Protocols

Chemical Synthesis (Methylation of 3,4-DCP)

Objective: Synthesize high-purity 3,4-DCA for use as an analytical standard. Principle: Williamson ether synthesis using dimethyl sulfate (DMS) or Iodomethane. Note: DMS is highly toxic; handle in a fume hood.

Protocol:

-

Dissolution: Dissolve 10 mmol of 3,4-Dichlorophenol in 20 mL of acetone.

-

Base Addition: Add 15 mmol of anhydrous Potassium Carbonate (

). -

Methylation: Add 12 mmol of Iodomethane (

) dropwise.-

Alternative: Use Dimethyl Sulfate (DMS) with NaOH in water/dioxane if strictly controlled.

-

-

Reflux: Heat to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Work-up: Cool, filter off inorganic salts, and evaporate solvent.

-

Purification: Redissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over

.[1][5] -

Yield: Evaporate ether to obtain 3,4-DCA (off-white solid/oil).

Analytical Detection (GC-MS)

Objective: Quantify 3,4-DCA in biological or environmental samples.

Workflow Diagram:

Figure 2: Standard analytical workflow for trace detection of 3,4-DCA.

Instrument Parameters:

-

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium (1 mL/min).

-

Oven Program: 60°C (1 min) → 15°C/min → 280°C (hold 5 min).

-

MS Mode: Electron Impact (EI).

-

SIM Ions: Monitor m/z 176 (Molecular Ion), 161 (M-CH3), and 133 (M-CH3-CO).

Safety & Risk Management

Primary Hazards:

-

Inhalation: Dust/vapor causes respiratory irritation.

-

Skin Contact: Irritation and potential systemic absorption.

-

Environmental: Do not release to drains; toxic to aquatic life with long-lasting effects.

Handling Requirements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a P95 respirator if dust generation is likely.

-

Containment: Handle all solids in a chemical fume hood.

-

Waste: Dispose of as halogenated organic waste.

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Properties. NIST Chemistry WebBook. Link

-

Australian Government - Water Quality Australia. 3,4-Dichloroaniline and related compounds in freshwater and marine water. Toxicant Guidelines. Link

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

-

Allard, A. S., et al. Bacterial O-methylation of halogen-substituted phenols. Applied and Environmental Microbiology, 1987. Link

-

CymitQuimica. Safety Data Sheet: this compound. Link

Sources

- 1. Studies towards the Synthesis of Novel 3-Aminopropoxy-Substituted Dioxins Suitable for the Development of Aptamers for Photonic Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloroaniline | CAS#:95-76-1 | Chemsrc [chemsrc.com]

- 3. 3,4-Dichlorophenol | CAS#:95-77-2 | Chemsrc [chemsrc.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. journals.asm.org [journals.asm.org]

Mechanistic Biodegradation of 3,4-Dichloroanisole: A Technical Guide to Metabolic Pathways and Experimental Validation

Executive Summary

3,4-Dichloroanisole (3,4-DCA) represents a significant environmental challenge as a recalcitrant metabolite of phenylurea herbicides (e.g., linuron, diuron).[1] Unlike its parent compounds, 3,4-DCA possesses a methoxy group that increases lipophilicity and steric hindrance, complicating microbial attack. This guide delineates the aerobic biodegradation pathway of 3,4-DCA, focusing on the critical O-demethylation bottleneck and the subsequent chlorocatechol ortho-cleavage pathway. It is designed for researchers seeking to isolate high-efficiency degraders or engineer metabolic networks for bioremediation.

The Physicochemical Challenge

The persistence of 3,4-DCA stems from the stability of its aryl-alkyl ether bond. The methoxy group (-OCH₃) at the C1 position acts as a shield, preventing direct ring cleavage.

| Property | Value | Implication for Biodegradation |

| Molecular Weight | 177.03 g/mol | Low volatility; persists in soil/water matrices. |

| Log Kow | ~3.5 | High lipophilicity; adsorbs to soil organic matter, reducing bioavailability. |

| Odor Threshold | < 0.03 ppb | Causes "cork taint" or musty off-flavors even at trace levels. |

| Toxicity | High | The intermediate, 3,4-Dichlorophenol, is an uncoupler of oxidative phosphorylation. |

Scientific Insight: Effective biodegradation requires a specialized microbial consortium capable of two distinct enzymatic feats: (1) breaking the ether bond (O-demethylation) and (2) detoxifying the resulting chlorophenol.

Phase I: The Critical Gateway (O-Demethylation)

The rate-limiting step in 3,4-DCA degradation is the removal of the methyl group. This transforms the lipophilic anisole into the more polar, albeit more toxic, 3,4-Dichlorophenol (3,4-DCP) .

Mechanism

This reaction is typically catalyzed by monooxygenases or O-demethylases dependent on cofactors like NADH or NADPH. In aerobic bacteria (e.g., Rhodococcus, Sphingomonas), the reaction proceeds via hydroxylation of the methyl group to an unstable hemiacetal, which spontaneously decomposes.

-

Enzyme System: Cytochrome P450 monooxygenases or Rieske-type non-heme iron oxygenases.

-

Reaction:

-

Causality: The release of formaldehyde is a key metabolic marker. The bacteria must possess formaldehyde dehydrogenase to detoxify this byproduct, otherwise, the pathway stalls.

Technical Note: In Sphingomonas spp., this step is often inducible. The presence of the substrate (3,4-DCA) upregulates the thn or lig gene clusters associated with ether cleavage.

Phase II: The 3,4-Dichlorophenol Pathway

Once 3,4-DCP is generated, the pathway converges with the well-characterized chlorophenol degradation routes.

Step A: Hydroxylation to Chlorocatechol

The 3,4-DCP is hydroxylated at the ortho position relative to the hydroxyl group by a phenol hydroxylase (monooxygenase).

-

Product: 3,4-Dichlorocatechol (or sometimes 4,5-dichlorocatechol depending on ring orientation).

Step B: Ring Cleavage (Ortho-Cleavage)

Aerobic degraders typically utilize the ortho-cleavage pathway (via the

-

Enzyme: Chlorocatechol 1,2-dioxygenase .

-

Mechanism: The enzyme inserts molecular oxygen between the two hydroxyl groups (intradiol cleavage).

-

Product: 2,3-Dichloro-cis,cis-muconate .

Step C: Dechlorination and Mineralization

The muconate is cyclized to a lactone, which facilitates the elimination of the chloride ions.

-

Cycloisomerization: Forms chloromuconolactone.

-

Dehalogenation: Chloride is released, forming maleylacetate.

-

Hydrolysis: Maleylacetate is cleaved to Succinate and Acetate , entering the TCA cycle.

Experimental Protocol: Isolation & Validation

To study this pathway, researchers must establish a self-validating experimental workflow.

Protocol: Enrichment of 3,4-DCA Degraders

Objective: Isolate bacteria capable of using 3,4-DCA as a sole carbon source.

-

Medium Preparation:

-

Prepare Mineral Salt Medium (MSM) lacking carbon sources.

-

Add 3,4-DCA (dissolved in methanol, then evaporated to leave a film) to a final concentration of 50 mg/L . Note: Higher concentrations may be toxic.

-

-

Inoculation:

-

Inoculate with 10% (v/v) activated sludge or agricultural soil extract.

-

Incubate at 30°C, 150 rpm, in the dark (to prevent photolysis).

-

-

Passaging:

-

Every 7 days, transfer 1 mL of turbid culture to fresh MSM + 3,4-DCA. Repeat for 3-4 cycles to dilute out background carbon.

-

-

Validation (The "Self-Validating" Step):

-

Control A (Abiotic): MSM + 3,4-DCA + Sodium Azide (sterile control).

-

Control B (Biotic): MSM + Inoculum (no 3,4-DCA).

-

Test: MSM + 3,4-DCA + Inoculum.

-

Success Criteria: Turbidity in Test > Control B; 3,4-DCA loss in Test > Control A.

-

Analytical Quantification (HPLC/GC-MS)

-

Extraction: Acidify supernatant to pH 2, extract with ethyl acetate.

-

GC-MS Parameters:

-

Column: HP-5MS or equivalent.

-

Monitor ions: m/z 176/178 (Parent 3,4-DCA) and m/z 162/164 (Metabolite 3,4-DCP).

-

Expectation: As m/z 176 decreases, m/z 162 should transiently appear before disappearing (mineralization).

-

Visualization: The Metabolic Map

The following diagram illustrates the aerobic catabolism of 3,4-DCA, highlighting the enzymatic checkpoints and the critical transition from the ether to the TCA cycle.

Figure 1: Aerobic biodegradation pathway of this compound via the chlorocatechol ortho-cleavage route.

References

-

National Institutes of Health (NIH). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. (Context on aerobic chlorocarbon degradation). [Link]

-

MDPI (Microorganisms). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (Mechanistic parallels in chlorinated aromatic amine/ether degradation). [Link]

-

Frontiers in Plant Science. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. (Enzymatic mechanisms of O-demethylation).[2][3] [Link]

-

MDPI (International Journal of Molecular Sciences). Aerobic Degradation of Trichloroethylene by Co-Metabolism Using Phenol. (Demonstrates co-metabolic strategies relevant to recalcitrant chlorinated compounds). [Link][4][5][6]

-

National Institutes of Health (NIH). Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound. (Specifics on bacterial O-demethylase systems). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 3. Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Laboratory Synthesis of 3,4-Dichloroanisole

Abstract & Strategic Route Selection

3,4-Dichloroanisole (CAS: 36404-30-5) is a critical intermediate in the synthesis of agrochemicals (phenylurea herbicides) and specific pharmaceutical scaffolds. While direct chlorination of anisole is theoretically possible, it suffers from poor regioselectivity, yielding predominantly 2,4- and 4-chloro isomers due to the ortho/para directing nature of the methoxy group.

To ensure high isomeric purity (>98%) required for downstream biological applications, this protocol utilizes the O-methylation of 3,4-dichlorophenol . This route guarantees the preservation of the 3,4-dichloro substitution pattern.

We present two validated methodologies:

-

Method A (Standard Laboratory Scale): Williamson Ether Synthesis using Methyl Iodide (MeI) and Potassium Carbonate (

) in Acetone. This is the "Gold Standard" for reliability and ease of handling on gram scales. -

Method B (Green/Process Scale): Phase Transfer Catalysis (PTC) using Dimethyl Sulfate (DMS) and Sodium Hydroxide (NaOH). This method offers higher throughput and reduced solvent waste for larger batches.

Chemical Reaction Logic

The transformation relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the electrophilic methyl group of the alkylating agent (

Reaction Scheme (Graphviz)

Figure 1: Mechanistic pathway for the conversion of 3,4-dichlorophenol to this compound.

Experimental Protocols

Method A: Standard Williamson Ether Synthesis (MeI/Acetone)

Best for: Small scale (<50g), high reliability, easy workup.

Reagents & Stoichiometry

| Component | Equiv. | Role | Hazards |

| 3,4-Dichlorophenol | 1.0 | Substrate | Irritant, Toxic |

| Methyl Iodide (MeI) | 1.5 | Electrophile | Highly Toxic , Volatile |

| Potassium Carbonate ( | 2.0 | Base | Irritant |

| Acetone | N/A | Solvent (0.5 M) | Flammable |

Step-by-Step Procedure

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood scrubber (MeI is volatile).

-

Dissolution: Charge 3,4-dichlorophenol (10.0 g, 61.3 mmol) and anhydrous Acetone (120 mL) into the flask. Stir until dissolved.

-

Deprotonation: Add anhydrous

(16.9 g, 122.6 mmol) in a single portion. The suspension will turn milky. -

Addition: Add Methyl Iodide (5.7 mL, 92.0 mmol) dropwise via syringe.

-

Expert Note: MeI is heavy; ensure the needle is secure.

-

-

Reaction: Heat the mixture to a gentle reflux (

) for 4–6 hours.-

Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting material (more polar, lower

) should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

/KI) using a sintered glass funnel. Wash the solid cake with cold acetone. -

Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.

-

-

Purification: Dissolve the oil in Diethyl Ether (

) or Dichloromethane (DCM), wash with 1M NaOH (2x) to remove unreacted phenol, then water and brine. Dry over-

Final Polish: Vacuum distillation (BP ~

@ 15 mmHg) yields a clear, colorless liquid.

-

Method B: Phase Transfer Catalysis (DMS/Toluene/NaOH)

Best for: Scale-up (>50g), "Green" chemistry metrics, speed.

Reagents & Stoichiometry

| Component | Equiv. | Role | Hazards |

| 3,4-Dichlorophenol | 1.0 | Substrate | Irritant |

| Dimethyl Sulfate (DMS) | 1.2 | Electrophile | Carcinogen , Corrosive |

| NaOH (30% aq) | 2.5 | Base | Corrosive |

| TBAB | 0.05 | PTC Catalyst | Irritant |

| Toluene | N/A | Organic Phase | Flammable |

Step-by-Step Procedure

-

Biphasic Setup: In a flask equipped with an overhead stirrer (vigorous stirring is critical for PTC), charge 3,4-dichlorophenol (50.0 g) and Toluene (150 mL).

-

Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (1.0 g).

-

Base Addition: Add 30% NaOH solution (excess) slowly. The phenol will move to the interface/aqueous phase as the phenoxide.

-

Alkylation: Heat to

. Add Dimethyl Sulfate (DMS) dropwise over 30 minutes.-

Safety: DMS is extremely hazardous. Use specific gloves (Laminate film) and neutralize spills with ammonia solution immediately.

-

-

Reaction: Stir vigorously at

for 2 hours. -

Quench: Add dilute ammonium hydroxide solution to destroy excess DMS (stir for 30 mins).

-

Separation: Separate the layers. Wash the organic (Toluene) layer with water and brine.

-

Isolation: Evaporate Toluene to obtain the product. Purity is often sufficient (>97%) without distillation.

Workflow Visualization

Figure 2: Operational workflow for Method A (Williamson Ether Synthesis).

Characterization & QC Data

Upon isolation, the product must be verified. Unlike the starting material (solid), the product is a liquid at room temperature.

| Property | Value | Notes |

| Physical State | Liquid (Clear/Colorless) | MP is approx -8°C [1].[1] |

| Boiling Point | ~240°C (atm) | ~110°C at 15 mmHg. |

| Density | 1.33 g/mL | Denser than water. |

| Refractive Index | High due to aromatic rings/Cl. |

Spectral Validation ( NMR in )

-

3.85 ppm (3H, s): Characteristic Methoxy (

- 6.75 ppm (1H, dd, J=9, 3 Hz): Proton at position 6 (ortho to OMe).

- 7.00 ppm (1H, d, J=3 Hz): Proton at position 2 (meta to OMe, ortho to Cl).

- 7.30 ppm (1H, d, J=9 Hz): Proton at position 5 (ortho to Cl).

Note: The disappearance of the broad phenolic -OH singlet (~5.5 ppm) confirms the reaction completion.

Troubleshooting & Safety

-

Incomplete Conversion: If starting material persists (TLC), add 0.2 eq of fresh MeI/DMS and reflux for an additional hour. Ensure your base (

) was anhydrous; water kills the reaction by solvating the phenoxide too strongly or hydrolyzing the alkylating agent. -

Color Issues: A pink/brown hue indicates oxidation of the phenol. Perform the reaction under Nitrogen atmosphere to prevent this.

-

Safety Critical: Methyl Iodide and Dimethyl Sulfate are neurotoxic and carcinogenic . All weighing and transfers must occur in a certified fume hood. Double-glove and use a syringe for transfers to avoid aerosol generation.

References

-

Stenutz, R. (n.d.). Datasheet: this compound. Stenutz.eu. Retrieved January 30, 2026, from [Link][2]

-

National Institute of Standards and Technology (NIST).[3] (n.d.). This compound IR Spectrum. NIST Chemistry WebBook.[3] Retrieved January 30, 2026, from [Link][2]

-

Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications.[4] Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline Compound Summary (For structural analog comparison). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

Sources

Application Note: Regioselective Friedel-Crafts Acylation of 3,4-Dichloroanisole

Abstract & Scope

This application note details the optimized protocol for the Friedel-Crafts acylation of 3,4-dichloroanisole to synthesize 1-(4,5-dichloro-2-methoxyphenyl)ethanone . While Friedel-Crafts acylation is a cornerstone of aromatic chemistry, the specific electronic and steric environment of this compound presents unique challenges regarding regioselectivity and ether stability. This guide addresses the competition between the activating methoxy group and the deactivating chlorine atoms, providing a high-yield method that minimizes common side reactions such as demethylation (ether cleavage).

Target Audience: Medicinal chemists and process development scientists engaged in the synthesis of halogenated acetophenone intermediates for agrochemical (fungicide) or pharmaceutical applications.

Mechanistic Insight & Regioselectivity

Electronic and Steric Rationale

The substrate, this compound, contains three directing groups:

-

Methoxy (-OMe) at C1: Strong activator, ortho/para director.

-

Chlorine (-Cl) at C3: Weak deactivator, ortho/para director.

-

Chlorine (-Cl) at C4: Weak deactivator, ortho/para director.

Regiochemical Prediction: The methoxy group is the dominant directing group due to resonance donation (+M effect).

-

Position 2 (Ortho to OMe): Sterically hindered by the adjacent Chlorine at C3 and the Methoxy group itself.

-

Position 5 (Meta to OMe): Electronic deactivation prevents attack here (Ortho to Cl at C4).

-

Position 6 (Ortho to OMe): This is the kinetically favored site. It is activated by the methoxy group and is less sterically crowded than Position 2.

Therefore, the acetyl group selectively attaches at C6 , yielding 1-(4,5-dichloro-2-methoxyphenyl)ethanone .

Reaction Pathway Visualization

The following diagram illustrates the formation of the active acylium electrophile and the subsequent nucleophilic attack.

Figure 1: Reaction mechanism highlighting the generation of the acylium ion and the formation of the product-catalyst complex.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

This compound (purity >98%)[1]

-

Acetyl Chloride (1.2 equiv.)

-

Aluminum Chloride (

), anhydrous (1.5 equiv.) -

Dichloromethane (DCM), anhydrous

-

1M HCl (aqueous)

-

-

Equipment:

-

Three-neck round-bottom flask (flame-dried).

-

Pressure-equalizing addition funnel.

-

Inert gas line (

or Ar). -

Ice/Salt bath.

-

Stoichiometry Table

| Component | Role | Equivalents | Molecular Weight | Density (g/mL) |

| This compound | Substrate | 1.0 | 177.03 | N/A (Solid) |

| Acetyl Chloride | Electrophile | 1.2 | 78.50 | 1.104 |

| Aluminum Chloride | Catalyst | 1.5 | 133.34 | N/A (Solid) |

| DCM | Solvent | 10 Vol | 84.93 | 1.33 |

Step-by-Step Procedure

Step 1: Catalyst Activation (The "Inverse Addition" Method)

-

Rationale: Adding

to the acyl chloride first generates the acylium ion immediately. This is preferred over adding the catalyst to the substrate, which can lead to polymerization or side reactions.

-

Purge the reaction vessel with Nitrogen.

-

Charge the flask with DCM (5 Vol) and Acetyl Chloride (1.2 eq) .

-

Cool the solution to 0°C .

-

Add

(1.5 eq) portion-wise over 15 minutes.-

Observation: The suspension will homogenize as the acylium complex forms. Ensure the temperature remains <5°C.

-

Step 2: Substrate Addition

-

Dissolve This compound (1.0 eq) in DCM (5 Vol) in the addition funnel.

-

Add the substrate solution dropwise to the active catalyst mixture over 30–45 minutes.

-

Critical Parameter: Maintain internal temperature 0–5°C .

-

Causality: Low temperature is critical here. Higher temperatures (>20°C) during addition increase the risk of ether cleavage (demethylation) by the strong Lewis acid [1].

-

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]

-

Target: Disappearance of starting material (

) and appearance of product (

-

Step 4: Quench & Workup

-

Cool the reaction mixture back to 0°C .

-

Quench: Slowly pour the reaction mixture into a beaker containing Ice + 1M HCl .

-

Safety: Do not add water to the reaction flask; the exotherm can cause solvent eruption. Pouring the reaction into water controls the heat.

-

-

Stir vigorously for 30 minutes to break the Aluminum-Product complex.

-

Note: The product is initially bound to Aluminum. The acidic hydrolysis is necessary to release the free ketone [2].

-

-

Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 3 Vol).

-